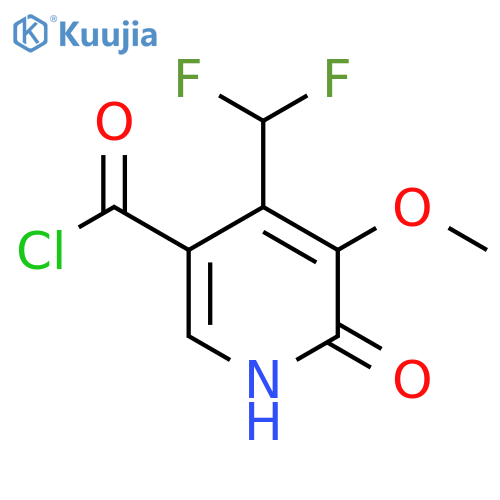Cas no 1807128-84-2 (4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride)

1807128-84-2 structure
商品名:4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride
CAS番号:1807128-84-2
MF:C8H6ClF2NO3
メガワット:237.587948322296
CID:4888777
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride
-
- インチ: 1S/C8H6ClF2NO3/c1-15-5-4(7(10)11)3(6(9)13)2-12-8(5)14/h2,7H,1H3,(H,12,14)
- InChIKey: DZIFXLGJGSBPTM-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CNC(C(=C1C(F)F)OC)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 376
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.4
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028175-1g |
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride |
1807128-84-2 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
| Alichem | A029028175-250mg |
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride |
1807128-84-2 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029028175-500mg |
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride |
1807128-84-2 | 95% | 500mg |
$1,735.55 | 2022-03-31 |
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
2. Water
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
1807128-84-2 (4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride) 関連製品
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
